3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one
Description
Isobenzofuran-1(3H)-ones (phthalides) are γ-lactone-fused aromatic compounds with diverse biological activities, including antioxidant, antifungal, anti-platelet, and tyrosinase-inhibitory properties . Structural modifications on the phthalide core, particularly at the 3-position, significantly influence their physicochemical and pharmacological profiles. The compound 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one features a 3-chloro-4-fluorophenylamino substituent, which introduces electron-withdrawing halogen atoms (Cl, F) that may enhance electronic interactions and bioactivity. This article provides a detailed comparison of this compound with structurally related phthalides, focusing on substituent effects, biological activities, and physicochemical properties.
Properties
Molecular Formula |
C14H9ClFNO2 |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9ClFNO2/c15-11-7-8(5-6-12(11)16)17-13-9-3-1-2-4-10(9)14(18)19-13/h1-7,13,17H |
InChI Key |
NBAXWLCBUCRAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with isobenzofuran-1(3H)-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.
Scientific Research Applications
3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Diversity and Electronic Effects
The 3-position of isobenzofuran-1(3H)-one is a critical site for functionalization. Key analogues include:
- Electron-Withdrawing vs.
- Heterocyclic vs. Aromatic Substituents: Pyridinyl or pyrimidinyl amino groups (e.g., Z11) introduce nitrogen atoms, enabling hydrogen bonding and π-stacking, which are critical for DNA intercalation .
Tyrosinase Inhibition
Phthalides with hydroxyl or isopropyl groups (e.g., compound 7 in ) exhibit tyrosinase inhibition, while the target compound’s halogenated substituents may improve binding to hydrophobic enzyme pockets .
DNA Binding
The pyrimidinyl-substituted Z11 demonstrates strong dsDNA binding via intercalation, attributed to its planar heterocyclic ring. The target compound’s chloro-fluoro-phenyl group, though less planar, may still facilitate DNA interactions through electrostatic or groove-binding mechanisms .
Antiproliferative Activity
Compound 6 from , featuring a dimethoxy-pyranyl substituent, shows activity against oral cancer cells (IC50 = 0.08–0.09 mM). Halogenated derivatives like the target compound may exhibit enhanced cytotoxicity due to improved membrane permeability .
Physicochemical Properties
- Melting Points : Simple alkyl/aryl derivatives (e.g., 3-phenylethyl phthalides) have lower melting points (120–150°C), while halogenated or hydroxylated analogues (e.g., DFPP) show higher values (>200°C) due to stronger intermolecular forces .
- Solubility : Hydroxyl and methoxy groups (e.g., DFPP, compound 16 ) improve aqueous solubility, whereas halogenated derivatives like the target compound are likely more lipophilic, favoring cellular uptake .
Biological Activity
3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one can be represented as follows:
This compound features an isobenzofuran moiety, which is known for its diverse biological activities.
The biological activity of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one primarily involves its interaction with tubulin, leading to the destabilization of microtubules. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity in several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for these cell lines range from 10 nM to 33 nM , indicating strong efficacy compared to standard chemotherapeutic agents.
Table 1: Antiproliferative Activity of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10–33 | Tubulin destabilization |
| MDA-MB-231 | 23–33 | Colchicine-binding site interaction |
Case Studies
-
Study on MCF-7 Cells :
In a study focusing on MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis indicated increased apoptosis rates, underscoring the compound's potential as a therapeutic agent in breast cancer treatment . -
Comparative Analysis with CA-4 :
The compound was compared with combretastatin A-4 (CA-4), a well-known antitumor agent. The results showed comparable or superior effectiveness in inhibiting tubulin polymerization and inducing apoptosis in treated cells .
Stability and Pharmacokinetics
Stability studies have revealed that 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one maintains integrity under various conditions (acidic, alkaline, oxidative). This stability is crucial for its potential development into a pharmaceutical agent.
Table 2: Stability Profile
| Condition | Remaining Compound (%) |
|---|---|
| Acidic (0.1 M HCl) | 91% |
| Alkaline (0.1 M NaOH) | 95% |
| Oxidative (3% H2O2) | 79% |
| Heat (60 °C) | 100% |
| UV Light | 100% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
